3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole
Description
3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the 1-position and a bis(ethylsulfanyl)methyl substituent at the 3-position. The ethylsulfanyl groups introduce steric bulk and enhanced lipophilicity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3-[bis(ethylsulfanyl)methyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S2/c1-4-12-9(13-5-2)8-6-7-11(3)10-8/h6-7,9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUDUGPEHCSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NN(C=C1)C)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with ethylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where the pyrazole ring is functionalized with ethylsulfanyl groups. This reaction can be carried out under metal-free and solvent-free conditions, making it environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is often emphasized to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the pyrazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s sulfur-containing structure makes it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole involves its interaction with molecular targets through its sulfur and pyrazole moieties. The sulfur atoms can form bonds with metal ions or other electrophilic centers, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs include:
- Substituent Impact: The bis(ethylsulfanyl)methyl group in the target compound introduces sulfur atoms, increasing lipophilicity compared to the tert-butyl group in Neq-series inhibitors. This may enhance membrane permeability but reduce solubility in aqueous environments .
Methodological Considerations for Structural Analysis
- SHELX Software : Widely used for small-molecule crystallography (). If structural data were available, SHELXL could refine bond lengths/angles, while SHELXD might solve crystal structures .
- Mercury Visualization : Critical for comparing molecular conformations and intermolecular interactions (e.g., hydrogen bonding patterns) between analogs .
Q & A
Q. What are the critical considerations for synthesizing 3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole with high purity?
The synthesis typically involves multi-step reactions, including pyrazole ring formation via hydrazine condensation with diketones, followed by alkylation to introduce substituents. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ethylsulfanyl group incorporation .
- Temperature control : Reactions often require reflux (e.g., 80–120°C) to ensure completion while avoiding decomposition .
- Catalysts : Bases like K₂CO₃ or NaH facilitate alkylation steps . Purification via column chromatography or recrystallization is critical to isolate the product from by-products like unreacted intermediates .
Q. How can spectroscopic methods confirm the structure of this compound?
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at ~δ 2.5–3.5 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) and confirm substituent connectivity .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight, while fragmentation patterns confirm functional groups .
- IR spectroscopy : Detect sulfur-related stretches (C-S at ~600–700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
Q. What purification techniques are effective post-synthesis?
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar by-products .
- Recrystallization : Ethanol or methanol as solvents improve crystal purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield for large-scale synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
- Continuous flow chemistry : Enhances reproducibility and scalability by minimizing batch-to-batch variability .
- Computational modeling : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to guide experimental design .
Q. How do ethylsulfanyl substituents influence reactivity compared to other groups (e.g., methyl, fluorophenyl)?
- Electronic effects : Ethylsulfanyl groups are electron-donating via sulfur’s lone pairs, increasing pyrazole ring nucleophilicity. This contrasts with electron-withdrawing groups (e.g., CF₃), which reduce reactivity in electrophilic substitutions .
- Steric effects : Bulky substituents at the 3-position may hinder access to the pyrazole nitrogen, affecting regioselectivity in further modifications .
Q. How can contradictions in biological activity data be resolved?
- Comparative SAR studies : Synthesize analogs (e.g., replacing ethylsulfanyl with methylthio or phenyl groups) to isolate substituent-specific effects .
- Target profiling : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to clarify mechanisms. For example, pyrazole derivatives often target kinases or GPCRs .
- Meta-analysis : Aggregate data from multiple studies to identify trends obscured by experimental variability .
Q. What computational methods predict the compound’s reactivity or interaction with biological targets?
- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces for reactions like nucleophilic substitutions .
- Molecular docking : Predict binding affinities to proteins (e.g., using AutoDock Vina) by modeling interactions between the ethylsulfanyl group and hydrophobic pockets .
Q. How can side reactions (e.g., over-alkylation) be mitigated during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
